molecular formula C17H18FN3O4 B2611941 (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034254-42-5

(3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2611941
CAS No.: 2034254-42-5
M. Wt: 347.346
InChI Key: LSKHPTWLHUXVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. While the specific biological activity of this compound requires further investigation, its structure incorporates key motifs commonly associated with pharmacological activity. The 3-fluoro-4-methoxyphenyl group is a recurrent feature in compounds targeting the central nervous system (CNS) . Furthermore, the methoxypyrazine moiety is a privileged scaffold in the development of phosphodiesterase (PDE) inhibitors and other therapeutic agents . The integration of a pyrrolidine linker suggests potential as a negative allosteric modulator (NAM) for specific receptors, similar to other developed research compounds . This complex structure makes it a valuable candidate for researchers exploring new chemical entities in areas such as neuroscience and psychiatric disorders. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant literature and safety data sheets prior to use.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-23-14-4-3-11(9-13(14)18)17(22)21-8-5-12(10-21)25-16-15(24-2)19-6-7-20-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKHPTWLHUXVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves several steps:

  • Formation of the Fluoro-methoxyphenyl Intermediate:
    • Reacting 3-fluoro-4-nitrophenol with methoxybenzene in the presence of a base to form the fluoro-methoxyphenyl intermediate.

  • Formation of the Methoxypyrazin-2-yloxy Intermediate:
    • Reacting 3-methoxypyrazine with a suitable alkylating agent to form the methoxypyrazin-2-yloxy intermediate.

  • Formation of the Pyrrolidin-1-yl Intermediate:
    • Reacting pyrrolidine with a suitable acylating agent to form the pyrrolidin-1-yl intermediate.

  • Coupling Reaction:
    • Combining the three intermediates under controlled conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized synthetic routes with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: This compound can undergo oxidation reactions to form corresponding quinone derivatives.

  • Reduction: Reduction reactions can convert the methanone group to a methanol derivative.

  • Substitution: Substitution reactions can replace the methoxy or fluoro groups with other functional groups.

Common Reagents and Conditions
  • Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.

  • Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.

  • Substitution Reagents: Such as nucleophiles (e.g., amines, thiols) for substitution reactions.

Major Products
  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Methanol derivatives.

  • Substitution Products: Compounds with various functional groups replacing the methoxy or fluoro groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets involved in disease pathways, particularly in cancer and infectious diseases.

  • Protein Kinase Inhibition : Similar compounds have been identified as effective inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation. For instance, compounds with similar scaffolds have shown promise in modulating cellular activities related to cancer treatment .

Antimicrobial Activity

Research indicates that derivatives of this compound could possess antimicrobial properties. Compounds containing pyrazine and pyrrolidine rings have been associated with significant antibacterial and antifungal activities.

  • Case Studies : A study evaluating various pyrazine derivatives demonstrated their effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa, indicating that similar derivatives may exhibit comparable activity .

Antioxidant Properties

The antioxidant potential of compounds similar to (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been explored, suggesting that they may help mitigate oxidative stress-related damage in cells.

  • Research Findings : Studies have shown that certain fluorinated compounds exhibit enhanced antioxidant activity, which could be beneficial in preventing oxidative damage in various diseases .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves interactions with specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: It could influence signaling pathways, metabolic pathways, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Compound from :

(R)-1-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pyrrolidin-1-yl)prop-2-yn-1-one

  • Key Differences: Heterocycle: Quinazoline (a fused bicyclic system) replaces pyrazine, offering a larger aromatic surface for target engagement. Substituents: 3-Chloro-4-fluoroaniline on quinazoline vs. 3-fluoro-4-methoxyphenyl in the target compound. Chlorine introduces steric bulk, while methoxy enhances electron-donating effects.

Implications :

The target compound’s pyrazine moiety may confer better metabolic stability compared to quinazoline, while its methoxy group could improve solubility over chlorine-containing analogs.

Pyrazolo-Pyrimidine Derivatives (–3)

Example 62 () :

5-Fluoro-2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one

  • Substituents: A chromen-4-one scaffold and thiophene group introduce planar aromaticity, contrasting with the target’s methoxyphenyl-pyrrolidine system. Physical Properties: Higher melting point (227–230°C) and molecular weight (560.2 g/mol vs. ~425 g/mol estimated for the target compound) .

Implications :

The target compound’s simpler pyrazine-pyrrolidine architecture may reduce synthetic complexity compared to fused pyrazolo-pyrimidines, though it might sacrifice binding affinity for certain targets.

Piperazine-Based Analogues ()

4-(3-Fluorobenzoyl)-1-piperazinylmethanone

  • Substituents: 3-Fluorobenzoyl and pyridine groups introduce dual aromatic ketones, differing from the target’s single methanone bridge.
  • Functional Role : Piperazine derivatives are often optimized for CNS penetration, whereas pyrrolidine-oxygen systems may favor peripheral target engagement .

Research Implications and Limitations

  • SAR Insights : Fluorine and methoxy groups at meta/para positions on aryl rings consistently enhance target affinity across analogs. Pyrrolidine-oxygen linkers balance flexibility and directional bonding.
  • Data Gaps: No direct pharmacological or kinetic data for the target compound is available in the provided evidence, necessitating further experimental validation.
  • Synthetic Challenges : The methoxypyrazine-pyrrolidine linkage may require optimized coupling conditions compared to simpler aryl-heterocycle systems .

Biological Activity

The compound (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel synthetic compound with potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN2O3C_{18}H_{19}FN_{2}O_{3}, with a molecular weight of 330.4 g/mol. The structural components include a fluoro-substituted phenyl group, a methoxy group, and a pyrrolidine moiety linked to a methanone functional group.

PropertyValue
Molecular FormulaC18H19FN2O3C_{18}H_{19}FN_{2}O_{3}
Molecular Weight330.4 g/mol
CAS Number1903350-49-1

Antitumor Activity

Research indicates that compounds similar to the target molecule exhibit significant antitumor properties. Pyrazole derivatives, particularly those containing methoxy and fluoro substituents, have shown inhibitory activity against various cancer cell lines. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutics like doxorubicin .

Case Study: Synergistic Effects

A study focusing on the combination of pyrazole derivatives with doxorubicin revealed enhanced cytotoxic effects in MDA-MB-231 cells. The combination index method indicated a synergistic effect, suggesting that these compounds could potentially improve treatment outcomes for resistant cancer types .

Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal activities. Pyrrolidine derivatives have been noted for their effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungal strains. A comparative analysis showed that compounds with halogen substitutions exhibited stronger antimicrobial properties .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicans32 - 512 μg/mL

The mechanisms underlying the biological activities of this compound may involve the modulation of key signaling pathways associated with cancer cell proliferation and survival. For instance, pyrazole derivatives have been implicated in the inhibition of BRAF(V600E) and EGFR pathways, which are crucial for tumor growth and metastasis . Additionally, these compounds may exert their antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of similar compounds. The presence of specific functional groups such as methoxy and fluoro substituents has been correlated with enhanced potency against cancer cells and microorganisms. The positioning of these groups can significantly influence the compound's interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis likely involves coupling a fluorinated aryl moiety with a pyrrolidine-pyrazine intermediate. Key steps include:
  • Friedel-Crafts acylation for introducing the methanone group, using AlCl₃ as a catalyst (as seen in analogous fluorophenyl ketone syntheses) .
  • Nucleophilic substitution for attaching the pyrazine-oxygen-pyrrolidine group, requiring anhydrous conditions and a base like K₂CO₃ to facilitate ether bond formation .
  • Yield optimization depends on temperature control (60–80°C for 12–24 hours) and stoichiometric ratios (1:1.2 for aryl:heterocyclic intermediate) .

Q. How can researchers validate the compound’s purity and structural integrity?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and absence of regioisomers.
  • HPLC-MS with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration verification, particularly for the pyrrolidine ring’s stereochemistry .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer:
  • Solubility: DMSO or DMF (>10 mg/mL) for biological assays; less polar solvents (e.g., ethyl acetate) for synthetic intermediates .
  • Storage: –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the methoxy groups or oxidation of the pyrrolidine ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodological Answer:
  • Analog synthesis: Modify the fluorophenyl moiety (e.g., replace F with Cl) or the pyrazine’s methoxy group to assess electronic effects .
  • Enzyme inhibition assays: Test against kinases or phosphatases (e.g., using ADP-Glo™ assays) to identify binding affinity changes. Correlation with computational docking (AutoDock Vina) can validate hypothesized interactions .
  • Metabolic stability: Use hepatic microsomes (human/rat) with LC-MS to track degradation pathways .

Q. How should researchers address contradictory solubility data in different solvent systems?

  • Methodological Answer:
  • Controlled experiments: Systematically vary solvent polarity (e.g., water-DMSO mixtures) and measure solubility via UV-Vis spectroscopy.
  • Molecular dynamics simulations: Use tools like GROMACS to model solvent interactions, focusing on hydrogen bonding with the pyrrolidine oxygen .
  • pH-dependent studies: Adjust pH (2–10) to assess protonation effects on the pyrazine ring .

Q. What experimental designs are suitable for evaluating environmental or metabolic degradation?

  • Methodological Answer:
  • Environmental fate studies: Use OECD Guideline 307 (soil degradation) with LC-MS/MS to quantify breakdown products .
  • In vitro metabolism: Incubate with CYP450 isoforms (3A4, 2D6) and analyze metabolites via high-resolution MS .
  • Statistical design: Apply a split-plot design (as in agricultural chemistry studies) to account for batch variability and environmental factors .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coat, and goggles due to potential neurotoxicity (similar fluorinated compounds show CNS activity) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
  • Waste disposal: Neutralize acidic/byproduct streams with NaHCO₃ before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.